![molecular formula C10H8FNO3 B13721828 1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13721828.png)
1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring, with an ethyl group at the 1-position and a fluorine atom at the 5-position. The compound’s molecular formula is C10H8FNO3, and it has a molecular weight of 209.17 g/mol .
Métodos De Preparación
The synthesis of 1-ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-fluoroisatoic anhydride with ethylamine in the presence of a suitable catalyst can yield the desired compound . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Análisis De Reacciones Químicas
1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . The pathways involved in its mechanism of action depend on the specific biological context and target molecules .
Comparación Con Compuestos Similares
1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione can be compared with other similar compounds, such as:
5-Fluoro-1H-benzo[d][1,3]oxazine-2,4-dione: This compound lacks the ethyl group at the 1-position, which may affect its chemical reactivity and biological activity.
1-Ethyl-1H-benzo[d][1,3]oxazine-2,4-dione: This compound lacks the fluorine atom at the 5-position, which can influence its interactions with other molecules and its overall stability.
1-Ethyl-5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione: The substitution of fluorine with chlorine can lead to differences in reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H8FNO3 |
|---|---|
Peso molecular |
209.17 g/mol |
Nombre IUPAC |
1-ethyl-5-fluoro-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C10H8FNO3/c1-2-12-7-5-3-4-6(11)8(7)9(13)15-10(12)14/h3-5H,2H2,1H3 |
Clave InChI |
JFWKCXXDJAYXRU-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C(=CC=C2)F)C(=O)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 7-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B13721752.png)
![[(E,2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-trityloxyoctadec-4-en-3-yl] benzoate](/img/structure/B13721756.png)

![Ethyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13721776.png)
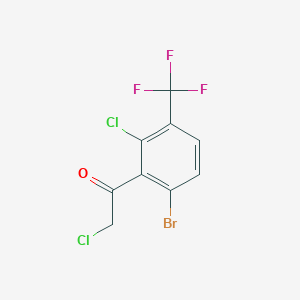

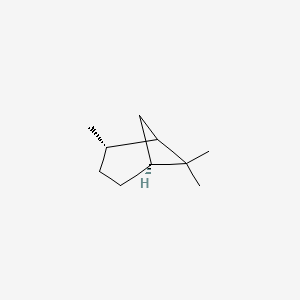
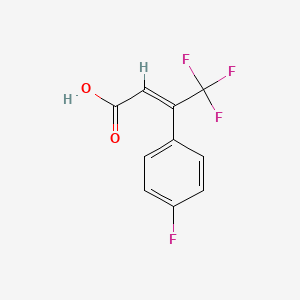
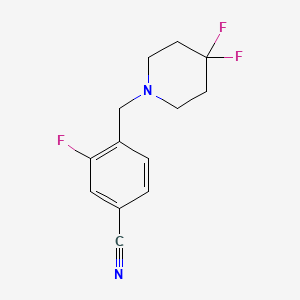
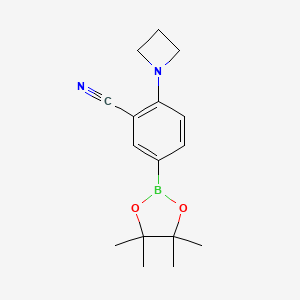
![cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL](/img/structure/B13721801.png)
![1-Isopropyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13721812.png)
![4-[1-(2,2,2-Trifluoroethyl)-piperidin-4-yloxy]-3-trifluoromethylphenylamine](/img/structure/B13721829.png)
